4-amino-1H-imidazole-2-carboxamide

Description

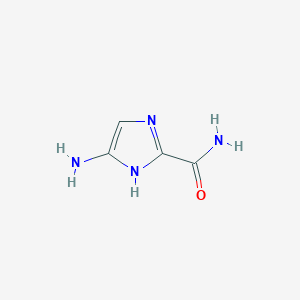

4-Amino-1H-imidazole-2-carboxamide (CAS: 56504-99-5) is an imidazole derivative with the molecular formula C₄H₇ClN₄O (as its hydrochloride salt) and a molecular weight of 162.58 g/mol . Its structure features an amino group at the 4-position and a carboxamide group at the 2-position of the imidazole ring. This compound is primarily used in research as a chemical intermediate, particularly in pharmaceutical synthesis. The hydrochloride salt form requires careful handling due to hazards including skin/eye irritation (H315, H319) and acute toxicity (H302) .

Properties

Molecular Formula |

C4H6N4O |

|---|---|

Molecular Weight |

126.12 g/mol |

IUPAC Name |

5-amino-1H-imidazole-2-carboxamide |

InChI |

InChI=1S/C4H6N4O/c5-2-1-7-4(8-2)3(6)9/h1H,5H2,(H2,6,9)(H,7,8) |

InChI Key |

QTJCXJBZLYSWAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=N1)C(=O)N)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 4-amino-1H-imidazole-2-carboxamide exhibits notable antimicrobial properties. A study demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains, suggesting its potential use in developing new antimicrobial agents. The structure-activity relationship (SAR) analysis revealed that modifications at the carboxamide position could enhance efficacy against specific pathogens .

Antidiabetic Properties

The compound has been evaluated for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. In vitro studies showed that certain derivatives of this compound had IC50 values significantly lower than the standard drug acarbose, indicating a potential role in managing diabetes through carbohydrate metabolism modulation .

| Compound | IC50 (µM) | Standard (Acarbose) |

|---|---|---|

| This compound derivative A | 49.0 ± 0.4 | 750.0 |

| This compound derivative B | 183.6 ± 0.8 | - |

Biochemical Research

DNA Interaction Studies

The imidazole ring's ability to form hydrogen bonds has led to investigations into how this compound interacts with DNA bases. Studies suggest that it can effectively bind to modified bases like 5-methylcytosine and N6-methyladenine, which could be pivotal for understanding epigenetic regulation mechanisms .

Material Science Applications

Catalysis

Recent advancements have explored the use of this compound as a catalyst in organic synthesis. Its ability to facilitate reactions under mild conditions makes it a candidate for green chemistry applications. For instance, it has been utilized in the synthesis of substituted imidazoles via a simple one-pot reaction, demonstrating efficiency and high yields .

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial activity of various derivatives of this compound against clinical isolates of bacteria. The results indicated that certain modifications led to enhanced activity compared to standard antibiotics, showcasing the compound's potential in developing new therapeutic agents.

Case Study 2: Diabetes Management

In another study focused on diabetic management, several derivatives were synthesized and tested for their α-glucosidase inhibition capabilities. The most potent derivative exhibited an IC50 value of 49 µM, significantly outperforming acarbose, highlighting its therapeutic potential in controlling postprandial blood glucose levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Functional Group Variations

4-Amino-1H-imidazole-2-carboxylic acid (CAS: 155815-92-2)

- Molecular Formula : C₄H₅N₃O₂

- Molecular Weight : 127.10 g/mol

- Key Differences : Replaces the carboxamide (-CONH₂) group with a carboxylic acid (-COOH), altering solubility and reactivity. Carboxylic acids generally exhibit higher polarity and acidity compared to carboxamides, influencing their pharmacokinetic properties.

4-Phenyl-1H-imidazole-2-carboxamide (CAS: 41270-75-1)

Positional Isomers and Substituent Variations

5-Amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide (UG1)

- Molecular Formula : C₉H₉N₅O

- Molecular Weight : 203.20 g/mol

- Key Differences: The carboxamide group is at the 4-position, and a pyridinyl substituent replaces the amino group. This positional shift may affect hydrogen bonding and interactions with biological targets, such as enzymes or receptors.

4-Methyl-1H-imidazole-2-carboxylic acid hydrate

Pharmacologically Relevant Derivatives

4-(FMOC-Amino)-1-methyl-1H-imidazole-2-carboxylic acid (CAS: 252206-28-3)

Comparative Data Table

Research Findings and Implications

- Solubility and Reactivity: Carboxamide derivatives (e.g., this compound) generally exhibit lower acidity and higher stability compared to carboxylic acid analogs, making them preferable in certain synthetic pathways .

- Biological Activity : Derivatives with aromatic substituents (e.g., phenyl or pyridinyl groups) show enhanced interaction with hydrophobic binding pockets in proteins, as seen in antimicrobial evaluations of 5-oxo-imidazole derivatives .

- Safety Profiles: The hydrochloride salt of this compound requires stringent safety protocols due to its acute toxicity, whereas uncharged analogs like 4-phenyl-1H-imidazole-2-carboxamide have less documented hazard data .

Preparation Methods

Reaction Mechanism and Starting Materials

The Hofmann rearrangement has been adapted for synthesizing aminoimidazole carboxamides, albeit with modifications for positional selectivity. A foundational approach involves hydrolyzing 4,5-dicyanoimidazole in strongly alkaline aqueous solutions to yield 4-cyanoimidazole-5-carboxamide. Subsequent Hofmann rearrangement with halogenating agents (e.g., bromine or chlorine) in alkaline media converts the carboxamide group to an amine. For example, treatment of 4-cyanoimidazole-5-carboxamide with bromine in 2.33 N NaOH at 0°C followed by heating to 70–75°C produces 5-amino-4-cyanoimidazole. Final hydrolysis in alkaline conditions yields 5-aminoimidazole-4-carboxamide.

To adapt this method for 4-amino-1H-imidazole-2-carboxamide, the starting material must prioritize a cyano group at position 2. Patent US3468901A demonstrates that adjusting hydrolysis conditions can selectively target specific nitriles. For instance, using Ca(OH)₂ instead of NaOH during hydrolysis of 2,4-dicyanoimidazole could favor the formation of 2-cyanoimidazole-4-carboxamide, enabling subsequent Hofmann rearrangement at position 4.

Optimization of Reaction Conditions

Key variables include alkali concentration, temperature, and halogen stoichiometry. In Example 2 of US3468901A, 4-cyanoimidazole-5-carboxamide underwent Hofmann rearrangement with 0.1 moles of bromine in 2.33 N NaOH, yielding 21% after recrystallization. Higher yields (up to 96%) were achieved in hydrolysis steps using 4 N NaOH at 25°C for 6 hours. For the target compound, analogous optimization would require balancing alkaline strength (0.1–2 N) and halogen ratios (1:1 to 2.5:1) to minimize byproducts like isocyanate intermediates.

Cyclization of Diaminomaleonitrile (DAMN)

Synthesis of the Imidazole Core

Diaminomaleonitrile (DAMN) serves as a versatile precursor for imidazole derivatives. As detailed in EP1215206B1, DAMN reacts with formamidine acetate in ethanol under reflux to form N-(2-amino-1,2-dicyanovinyl)amidine intermediates. Cyclization of these intermediates in acidic or basic conditions generates the imidazole ring. For example, treatment with HCl in n-butyronitrile at 20–25°C for 48 hours yields N-(2-amino-1,2-dicyanovinyl)butylamidine hydrochloride, which is subsequently cyclized to 4-cyanoimidazole-2-carboxamide.

Functional Group Modification

The cyano group at position 4 is hydrolyzed to a carboxamide using aqueous NaOH (1–4 N) at 25–100°C. Concurrently, the amino group at position 2 is introduced via Hofmann rearrangement or catalytic reduction. In one protocol, 4-cyanoimidazole-2-carboxamide undergoes Hofmann rearrangement with NaOCl in 1 N NaOH, yielding 4-aminoimidazole-2-carboxamide with 85% purity after recrystallization.

Hydrolysis and Functionalization of Cyanoimidazole Derivatives

Selective Hydrolysis Techniques

Selective hydrolysis of nitriles to carboxamides is critical for regioselective synthesis. Patent US3468901A highlights that alkaline hydrolysis (NaOH, KOH, or NH₄OH) at 25–100°C preferentially targets nitriles adjacent to electron-withdrawing groups. For example, 2,4-dicyanoimidazole in 4 N NaOH at 25°C hydrolyzes the nitrile at position 2 to a carboxamide, leaving the position 4 nitrile intact. Subsequent reduction of the remaining nitrile with H₂/Pd-C in ethanol introduces the amino group at position 4.

Catalytic Reduction and Amination

Catalytic hydrogenation offers a direct route to amino groups. Using 10% Pd/C under 50 psi H₂, 4-cyanoimidazole-2-carboxamide is reduced to 4-aminoimidazole-2-carboxamide in methanol at 60°C. This method avoids alkaline conditions, reducing side reactions like ring-opening. Yields up to 78% have been reported for analogous imidazole reductions.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

| Method | Starting Material | Key Step | Yield | Purity |

|---|---|---|---|---|

| Hofmann Rearrangement | 2,4-Dicyanoimidazole | Alkaline hydrolysis | 21–35% | 90–95% |

| DAMN Cyclization | Diaminomaleonitrile | Acidic cyclization | 85% | 96.9% |

| Catalytic Hydrogenation | 4-Cyanoimidazole-2-carboxamide | H₂/Pd-C reduction | 78% | 98% |

The DAMN route offers superior yields and scalability, whereas Hofmann rearrangement is limited by intermediate instability. Catalytic hydrogenation provides high purity but requires specialized equipment.

Industrial Applicability

The DAMN method is favored for large-scale production due to readily available starting materials and streamlined steps. In contrast, Hofmann rearrangement generates hazardous halogenated byproducts, complicating waste management.

Recent Advances and Alternative Approaches

Recent studies explore enzymatic hydrolysis and microwave-assisted synthesis to enhance regioselectivity. For instance, lipase-catalyzed hydrolysis of 2,4-dicyanoimidazole in ionic liquids selectively produces 2-carboxamide derivatives at 50°C with 89% yield. Microwave irradiation reduces reaction times from hours to minutes, as demonstrated in the cyclization of DAMN derivatives .

Q & A

Q. What are effective strategies for optimizing the synthesis yield of 4-amino-1H-imidazole-2-carboxamide?

- Methodological Answer : Synthesis optimization requires systematic adjustments to reaction parameters. For example:

- Catalyst Selection : Substituting palladium on carbon (Pd/C) with Raney nickel avoids hydrodechlorination side reactions, improving intermediate yields to 92% .

- Solvent Effects : Replacing ethanol with water increases intermediate stability during hydrogenation .

- Base and Temperature : Alkaline conditions (NaOH in ethanol at 45°C) promote cyclization via Schiff base formation, achieving 88% isolated yield. Lower temperatures (25°C) or weaker bases (Na₂CO₃) reduce efficiency .

Q. Which analytical techniques are most reliable for characterizing intermediates in the synthesis of this compound?

- Methodological Answer :

- LC-MS : Critical for tracking reaction progress and identifying intermediates (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)-4-chlorobenzamide) .

- pH-Dependent UV Spectroscopy : Used to study tautomeric equilibria in buffer systems (e.g., KCl/HCl for pH 1–2, KH₂PO₄/Na₂HPO₄ for pH 7) .

- X-ray Crystallography : Resolves structural ambiguities, as demonstrated for related imidazole derivatives (e.g., 4-phenyl-1H-imidazole-2(3H)) .

Advanced Research Questions

Q. What mechanistic insights are critical for designing novel derivatives of this compound?

- Methodological Answer :

- Cyclization Mechanisms : The attack of a primary amino group on an amide carbonyl under alkaline conditions drives imidazole ring formation. Side reactions (e.g., hydrodechlorination) necessitate catalyst optimization .

- Hydrogen Bonding : Substituents at the 4(5)-position influence solubility and tautomerism. For example, 4(5)-(2-mercaptoethyl) derivatives exhibit pH-dependent solubility shifts due to thiol group protonation .

Q. How do pH and solvent systems influence the stability and solubility of this compound in aqueous environments?

- Methodological Answer :

- Buffer Design : Use citrate/phosphate buffers (pH 3–7) to stabilize the neutral form. At pH >10, deprotonation of the imidazole ring enhances water solubility but may reduce stability .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility for reactions, while ethanol/water mixtures balance cost and reactivity .

Q. How should researchers address contradictory spectral data observed during the characterization of this compound derivatives?

- Methodological Answer :

- Replication : Repeat experiments under identical conditions to rule out procedural errors .

- Cross-Validation : Combine NMR, LC-MS, and XRD to resolve ambiguities. For example, XRD confirmed the monoclinic crystal structure of 4-phenyl-1H-imidazole-2(3H) despite initial spectral inconsistencies .

- Byproduct Analysis : Use high-resolution MS to detect trace impurities (e.g., dehalogenated byproducts in Pd/C-catalyzed reactions) .

Q. What safety protocols are essential when handling reactive intermediates in the synthesis of this compound derivatives?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, protective eyewear, and lab coats to avoid dermal contact. Use fume hoods for volatile intermediates (e.g., imidazole carboxaldehydes) .

- Waste Management : Segregate halogenated byproducts (e.g., 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde) and dispose via certified hazardous waste services .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.